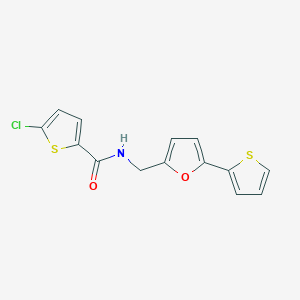

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide typically involves the formation of the thiophene ring through condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, α-cyano esters, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiol derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being investigated for its antimicrobial and antitumor activities. Studies have shown that derivatives of thiophene compounds often exhibit significant biological activities, including inhibition of bacterial growth and cancer cell proliferation.

- Its structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents. For example, modifications of the thiophene ring have been linked to enhanced efficacy against specific cancer cell lines .

-

Pharmacological Studies

- Research indicates that compounds similar to 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide can inhibit key enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

- The compound's ability to modulate enzyme activity positions it as a candidate for further exploration in drug development aimed at conditions such as arthritis or other inflammatory disorders.

-

Material Science

- The unique electronic properties of thiophene derivatives make them suitable for use in organic electronics, including organic solar cells and field-effect transistors (FETs). The structural versatility allows for tuning the electronic properties by altering substituents on the thiophene rings .

- Research has demonstrated that incorporating such compounds into polymer matrices can improve charge transport properties, enhancing the performance of electronic devices .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of thiophene derivatives, including this compound). Results indicated that compounds with similar structural motifs exhibited selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of thiophene-based compounds. The findings revealed that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .

Wirkmechanismus

The mechanism of action of 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiophene derivatives such as:

- 2-substituted thiophenes

- 2,3,4-trisubstituted thiophenes

- Thieno[2,3-b]pyridines

Uniqueness

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both thiophene and furan rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to consolidate findings from various studies, highlighting its synthesis, biological evaluations, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiophene and Furan Rings : These heterocycles are synthesized through coupling reactions, often employing palladium-catalyzed methods.

- Chlorination : The introduction of the chlorine atom is achieved through electrophilic aromatic substitution.

- Final Coupling : The final compound is formed by coupling the thiophene and furan intermediates with appropriate reagents under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene carboxamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Disruption of spheroid formation; interaction with tubulin |

| 2e | Hep3B | 12.58 | Similar to CA-4 and colchicine interactions |

These compounds were found to interfere with the microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. The structure-function relationship indicates that the presence of the thiophene ring enhances binding affinity to tubulin, which is critical for their anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, making it a candidate for further exploration in drug development .

Study 1: Anticancer Properties

A study published in December 2022 evaluated several thiophene carboxamide derivatives for their anticancer activity against Hep3B cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, with IC50 values suggesting strong potency compared to standard chemotherapy agents .

Study 2: Interaction with Biological Targets

Another investigation focused on the molecular docking and dynamics simulations of thiophene derivatives revealed that these compounds form stable complexes with tubulin, similar to known anticancer drugs like colchicine. The binding affinity and interaction patterns were analyzed using molecular dynamics simulations, confirming their potential as effective anticancer agents .

Eigenschaften

IUPAC Name |

5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S2/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJAMHVWQDWZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.